molecular formula C12H17NO B3037906 N-(4-methoxybenzyl)but-3-ene-1-amine CAS No. 664342-18-1

N-(4-methoxybenzyl)but-3-ene-1-amine

Cat. No.: B3037906
CAS No.: 664342-18-1
M. Wt: 191.27
InChI Key: BXDPHEHBHSIQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)but-3-ene-1-amine is a chemical compound of interest in organic synthesis and medicinal chemistry research. This substance belongs to a class of fatty acid amide derivatives, specifically an N-(4-methoxybenzyl)alkenamide, which have been identified as promising scaffolds in the development of bioactive molecules . Compounds featuring the 4-methoxybenzyl (PMB) group on the nitrogen atom are frequently utilized in synthetic chemistry, as this group can serve as a protecting group for amines, offering stability under various reaction conditions and allowing for selective deprotection . The structural features of this compound—an alkenyl chain and a 4-methoxybenzyl group—suggest potential research applications analogous to those of similar molecules documented in scientific literature. For instance, closely related N-(4-methoxybenzyl)alkenamides have demonstrated significant in vitro antimicrobial properties, showing activity against both gram-positive and gram-negative bacteria, as well as antifungal effects . Furthermore, such fatty acid amide analogs have been the subject of studies investigating a broad range of biological activities, including interactions with DNA through intercalation or groove binding, which can be relevant for understanding mechanisms of gene expression and mutagenesis . Researchers may also explore the mechanism of action of this compound, potentially involving the inhibition of microbial growth or interaction with cellular genetic material. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]but-3-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-4-9-13-10-11-5-7-12(14-2)8-6-11/h3,5-8,13H,1,4,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDPHEHBHSIQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

Reductive amination between 4-methoxybenzaldehyde and but-3-ene-1-amine emerges as a viable pathway. This method involves the formation of an imine intermediate, followed by reduction to the secondary amine. The process parallels methodologies described in patent WO2015159170A2 for synthesizing structurally related chiral amines.

Key Steps:

  • Imine Formation: 4-Methoxybenzaldehyde reacts with but-3-ene-1-amine in toluene under reflux, catalyzed by p-toluenesulfonic acid. Azeotropic removal of water using a Dean-Stark trap drives the reaction to completion.
  • Reduction: The imine intermediate is reduced using hydrogen gas in the presence of 10% palladium on carbon (Pd/C) at 35–40°C. Crucially, mild hydrogenation conditions preserve the but-3-ene moiety.

Optimization Considerations:

  • Solvent Choice: Toluene or ethyl acetate ensures compatibility with both imine formation and subsequent reduction.
  • Catalyst Loading: A 5–10% Pd/C loading balances reaction efficiency and cost.
  • Temperature Control: Maintaining temperatures below 50°C prevents hydrogenation of the alkene bond.

Experimental Procedure and Yield

Adapting the patent’s protocol:

  • Imine Synthesis:
    • 4-Methoxybenzaldehyde (0.66 mol) and but-3-ene-1-amine (0.83 mol) are refluxed in toluene with p-toluenesulfonic acid (0.02 mol) for 10–12 hours.
    • The crude imine is washed with 10% sodium carbonate and brine, then dried over Na₂SO₄.
  • Catalytic Hydrogenation:
    • The imine is dissolved in ethyl acetate, treated with 10% Pd/C, and stirred under H₂ at 35–40°C for 10 hours.
    • Filtration and concentration yield the secondary amine as a syrup, which is purified via crystallization from ethyl acetate.

Yield: 70–75% (crude), increasing to >90% purity after crystallization.

Nucleophilic Substitution Strategies

Alkylation of But-3-ene-1-amine

An alternative route involves the alkylation of but-3-ene-1-amine with 4-methoxybenzyl bromide. This SN2 reaction proceeds under basic conditions, facilitating the displacement of bromide by the amine.

Reaction Conditions:

  • Base: Triethylamine or NaOH neutralizes HBr, driving the reaction forward.
  • Solvent: Dichloromethane or THF at room temperature ensures miscibility and minimizes side reactions.
  • Stoichiometry: A 1.2:1 molar ratio of 4-methoxybenzyl bromide to amine maximizes conversion.

Workup and Purification

Post-reaction, the mixture is washed with water to remove salts, dried over Na₂SO₄, and concentrated. Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Yield: 60–65%, with purity >85% confirmed by HPLC.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • N-H Stretching: Broad bands at 3369 cm⁻¹ and 3294 cm⁻¹.
  • C-O (Methoxy): Strong absorption at 1246 cm⁻¹.
  • C=C (Alkene): Signal at 1610 cm⁻¹, confirming retention of the double bond.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 6.85–7.25 (m, 4H, aromatic protons).
    • δ 5.70–5.90 (m, 2H, CH₂=CH).
    • δ 3.80 (s, 3H, OCH₃).
    • δ 3.40–3.60 (m, 2H, N-CH₂).
  • ¹³C NMR:
    • δ 159.2 (C-O), 130.5–114.8 (aromatic carbons), 122.5 and 135.0 (C=C).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC analysis using a C18 column (220 nm detection) confirms >99% purity, with a retention time of 8.2 minutes under isocratic elution (60:40 acetonitrile:water).

Comparative Analysis of Synthetic Methods

Parameter Reductive Amination Nucleophilic Substitution
Yield 70–75% 60–65%
Purity >90% >85%
Reaction Time 12–14 hours 6–8 hours
Cost Moderate (Pd/C catalyst) Low
Scalability Excellent Moderate

Reductive amination offers superior yields and purity, albeit with higher catalyst costs. Nucleophilic substitution is faster but less efficient, making it suitable for small-scale syntheses.

Challenges and Mitigation Strategies

Double Bond Preservation

The but-3-ene group is prone to hydrogenation under standard reduction conditions. Mitigation includes:

  • Low Hydrogen Pressure: 1–2 atm H₂ limits over-reduction.
  • Catalyst Poisoning: Adding quinoline or sulfur compounds deactivates Pd/C selectively.

Byproduct Formation

Imine hydrolysis or over-alkylation may occur. Remedies include:

  • Stoichiometric Control: Excess amine drives imine formation.
  • Temperature Moderation: Avoiding excessive heat minimizes decomposition.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)but-3-ene-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxyacetophenone.

    Reduction: Formation of this compound or 4-methoxybenzyl alcohol.

    Substitution: Formation of N-(4-halobenzyl)but-3-ene-1-amine derivatives.

Scientific Research Applications

N-(4-methoxybenzyl)but-3-ene-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)but-3-ene-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The 4-methoxybenzyl group in N-(4-methoxybenzyl)but-3-ene-1-amine is electron-donating due to the methoxy substituent, which enhances the compound’s solubility in polar solvents compared to non-substituted benzyl analogs. Key comparisons include:

Compound Substituent Electronic Effect Solubility (Polar Solvents)
This compound 4-Methoxybenzyl Electron-donating (+M) High
N-Benzylbut-3-en-1-amine Benzyl Neutral Moderate
(E)-N-Methyl-4-(3-methoxyphenyl)-3-buten-1-amine 3-Methoxyphenyl Electron-donating (+M) Moderate
N-(Diphenylmethylene)-1-(4-fluorophenyl)but-3-en-1-amine 4-Fluorophenyl Electron-withdrawing (-I) Low

Comparison of Yields :

  • Heck coupling with Boc-protected amines typically achieves yields >70% .
  • Palladium-catalyzed methods face challenges with steric hindrance, yielding ~50–60% .
  • Hydrazine deprotection (e.g., for sulfonamide derivatives) provides >85% purity .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property This compound N-Benzylbut-3-en-1-amine (E)-N-Methyl-4-(3-methoxyphenyl)-3-buten-1-amine
Molecular Weight (g/mol) ~205.3 ~175.2 ~207.3
Boiling Point (°C) Estimated 280–300 ~220–240 ~290–310
Stability Air-sensitive (amine oxidation) Moderate Stable under inert conditions

Note: The higher molecular weight and boiling point of methoxy-substituted derivatives reflect increased polarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxybenzyl)but-3-ene-1-amine
Reactant of Route 2
Reactant of Route 2
N-(4-methoxybenzyl)but-3-ene-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.